1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
Overview
Description
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a phenylethanamine backbone
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This interaction can modulate various physiological processes, including mood regulation and cognitive function .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride can be compared with other similar compounds, such as:
4-Methoxyamphetamine: Both compounds share a methoxy group on the phenyl ring, but 4-Methoxyamphetamine has a different substitution pattern and pharmacological profile.
1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride: This compound has a similar structure but includes a methyl group on the nitrogen atom, which can alter its chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-15(16,12-6-4-3-5-7-12)13-8-10-14(17-2)11-9-13;/h3-11H,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCSFQPXSXGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672846 | |
Record name | 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189717-77-8 | |
Record name | 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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